molecular formula C3H6O2 B1205545 Lactaldehyde CAS No. 598-35-6

Lactaldehyde

Cat. No. B1205545
CAS RN: 598-35-6
M. Wt: 74.08 g/mol
InChI Key: BSABBBMNWQWLLU-UHFFFAOYSA-N
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Description

Lactaldehyde is a three-carbon atom species with a carbonyl group on the first carbon atom (making it an aldehyde), and a hydroxy group on the second carbon atom, making it a secondary alcohol . It is an intermediate in the methylglyoxal metabolic pathway . Methylglyoxal is converted to D-lactaldehyde by glycerol dehydrogenase (gldA). Lactaldehyde is then oxidized to lactic acid by aldehyde dehydrogenase .


Synthesis Analysis

A green chemoenzymatic cascade reaction has been reported that converts the C1 compound formaldehyde into lactic acid using a newly identified formolase variant and NaOH as catalysts with 100% atom economy and 82.9% overall yield under near-ambient conditions .


Molecular Structure Analysis

Lactaldehyde is a three-carbon atom species with a carbonyl group on the first carbon atom (making it an aldehyde), and a hydroxy group on the second carbon atom, making it a secondary alcohol . The molecule is chiral, its stereocenter being located on the second carbon atom . Lactaldehyde exists in several forms: in open-chain form and as cyclic hemiacetal; in solution and in crystal forms; as monomer and as dimer .


Chemical Reactions Analysis

Lactaldehyde is an intermediate in the methylglyoxal metabolic pathway. Methylglyoxal is converted to D-lactaldehyde by glycerol dehydrogenase (gldA). Lactaldehyde is then oxidized to lactic acid by aldehyde dehydrogenase .


Physical And Chemical Properties Analysis

Lactaldehyde has a chemical formula of C3H6O2 and a molar mass of 74.079 g·mol −1 .

Scientific Research Applications

Astronomical Studies

Lactaldehyde has been studied for its potential presence in the interstellar medium (ISM). A laboratory rotational study of lactaldehyde in the millimeter and submillimeter wave regions was conducted to explore its presence in high-mass star-forming regions. This research suggests the importance of lactaldehyde in probing pathways of chemical evolution in the ISM (Alonso et al., 2019).

Conversion to Acetaldehyde

Research has shown the efficient conversion of lactic acid to acetaldehyde using mesoporous aluminum phosphate catalysts. This process achieved a high conversion rate and selectivity, offering a sustainable route for acetaldehyde synthesis (Tang et al., 2015).

Electrochemical Reduction

Electrocatalytic hydrogenation (ECH) of lactic acid using a reticulated vitreous carbon electrode and Ru/C powder catalyst was studied for the mild reduction of lactic acid to lactaldehyde and propylene glycol (Dalavoy et al., 2007).

Food and Beverage Industry

Lactaldehyde metabolism by wine lactic acid bacteria was explored to understand its implications for sensory and color qualities in wine production (Osborne et al., 2000).

Biotechnological Production

The biotechnological production of 1,2-propanediol involves the metabolism of lactaldehyde. Genetic engineering has been used to optimize microbial processes for this production (Bennett & San, 2001).

Coffee Bean Fermentation

The potential use of lactic acid bacteria in coffee bean fermentation was studied, showing that Lactobacillus plantarum can significantly improve the fermentation process and coffee quality, involving the formation of lactaldehyde-derived compounds (Pereira et al., 2016).

Enzymatic Studies

The crystal structure of lactaldehyde dehydrogenase from Escherichia coli was analyzed to understand substrate and cofactor specificity. This study provided insights into the enzyme's activity and potential applications in metabolic pathways (Di Costanzo et al., 2007).

Organic Synthesis

Lactaldehyde is used in the synthesis of asymmetric 2-benzopyrans, demonstrating the influence of aromatic halogen substituents on the intramolecular cyclization of phenolic lactaldehydes (Giles et al., 2003).

Wine Quality Control

Biosensors based on lactate and acetaldehyde determination were developed for controlling wine quality. These sensors utilize screen-printed electrodes and NAD+-dependent dehydrogenases (Avramescu et al., 2002).

Lactaldehyde in Methanocaldococcus jannaschii

The metabolism of methylglyoxal and the formation of lactaldehyde and hydroxyacetone in Methanocaldococcus jannaschii were established, revealing the biochemical pathways involved (White, 2008).

Hydrothermal C-C Bond Formation

The hydrothermal C-C bond formation and disproportionation of acetaldehyde with formic acid were studied, highlighting lactaldehyde's role in green chemistry and sustainable synthesis processes (Morooka et al., 2008).

Lactaldehyde in Enantioselective Catalysis

Lactaldehyde's role in enantioselective organocatalytic reactions, such as the first enantioselective organocatalytic 1,3-dipolar cycloaddition, was explored (Jen et al., 2000).

Lactaldehyde Reductase Structure-Function Analysis

The structure-function relationships of lactaldehyde reductase (FucO) were examined, linking enzyme activity to hydrogen bond networks and conformational dynamics (Zavarise et al., 2022).

Lactobacilli and Pediococci Genomics

A genomic study of Lactobacilli and Pediococci demonstrated that their phylogeny matches their ecology and physiology, with lactaldehyde dehydrogenase playing a role in differentiating phylogenetic groups (Zheng et al., 2015).

properties

IUPAC Name

2-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSABBBMNWQWLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862267
Record name 2-Hydroxypropanal
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactaldehyde

CAS RN

598-35-6
Record name Lactaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactaldehyde
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Record name 2-Hydroxypropanal
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Record name 598-35-6
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Record name LACTALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactaldehyde
Reactant of Route 2
Lactaldehyde
Reactant of Route 3
Lactaldehyde
Reactant of Route 4
Lactaldehyde
Reactant of Route 5
Lactaldehyde
Reactant of Route 6
Lactaldehyde

Citations

For This Compound
3,570
Citations
S Watanabe, S Piyanart, K Makino - The FEBS Journal, 2008 - Wiley Online Library
… fate of l-lactaldehyde in fungi, we purified l-lactaldehyde … tested aldehyde substrates, l-lactaldehyde is the best substrate for … specificities for l-lactaldehyde between fungal and bacterial …
Number of citations: 22 febs.onlinelibrary.wiley.com
S Sridhara, TT Wu - Journal of Biological Chemistry, 1969 - Elsevier
An aldehyde dehydrogenase capable of acting on l-lactaldehyde was detected in a … l-lactaldehyde to lactic acid. This enzyme uses NAD as coenzyme, has a high K m for l-lactaldehyde, …
Number of citations: 78 www.sciencedirect.com
Y Zhu, EC Lin - Journal of bacteriology, 1989 - Am Soc Microbiol
… 3 fragment) and L-lactaldehyde (C-4-to-C-6 fragment) as intermediates. The fate of lactaldehyde depends on the respiratory growth conditions. Aerobically, lactaldehyde is oxidized to L-…
Number of citations: 31 journals.asm.org
L Baldoma, J Aguilar - Journal of bacteriology, 1988 - Am Soc Microbiol
L-Lactaldehyde is a branching point in the metabolic pathway of L-fucose and L-rhamnose … Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate by the enzyme lactaldehyde …
Number of citations: 115 journals.asm.org
Y INOUE, K WATANABE… - European journal of …, 1985 - Wiley Online Library
… lactaldehyde, acetol (1 -hydroxy-2-propanone), 1,2-propane-diol and lactate. The data obtained by them indicated that the lactaldehyde … convert methylglyoxal to lactaldehyde by the …
Number of citations: 40 febs.onlinelibrary.wiley.com
S Ting, ON Miller, OZ Sellinger - … et Biophysica Acta (BBA)-General Subjects, 1965 - Elsevier
… -i,2 and lactaldehyde has been described. It could be shown that the reduction of lactaldehyde to … The present report describes further studies on the metabolism of lactaldehyde by an …
Number of citations: 22 www.sciencedirect.com
RH White - Biochemistry, 2008 - ACS Publications
… route to lactaldehyde or … neither lactaldehyde nor hydroxyacetone arose by the direct hydride transfer from a pyridine nucleotide to methylglyoxal. The reaction generating l-lactaldehyde …
Number of citations: 16 pubs.acs.org
L Baldoma, J Aguilar - Journal of Biological Chemistry, 1987 - Elsevier
Lactaldehyde dehydrogenase (EC 1.2.1.22) of Escherichia coli has been purified to homogeneity. It has four apparently equal subunits (molecular weight 55,000 each) and four NAD …
Number of citations: 92 www.sciencedirect.com
C Montella, L Bellsolell, R Pérez-Luque… - Journal of …, 2005 - Am Soc Microbiol
… requires the enzyme lactaldehyde:propanediol oxidoreductase (… the intermediate metabolite l-lactaldehyde, which under … of the polyol to l-lactaldehyde, which is subsequently oxidized …
Number of citations: 103 journals.asm.org
TS Dalavoy, JE Jackson, GM Swain, DJ Miller, J Li… - Journal of …, 2007 - Elsevier
Reduction of fermentation-derived lactic acid (LA) offers a renewables-based pathway to propylene glycol (PG), a large-scale commodity chemical, currently manufactured by the …
Number of citations: 59 www.sciencedirect.com

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